5-Methylthiomorpholine-3-carboxylic acid

Medicinal Chemistry Physicochemical Property Optimization Drug Design

Medicinal chemists require precise lipophilicity control when designing lead compounds. Substituting with unsubstituted thiomorpholine analogs fails due to vastly different LogP values. 5-Methylthiomorpholine-3-carboxylic acid offers: - LogP -2.20 vs. ~0.10 for unsubstituted analog, significantly enhancing aqueous solubility - 97-98% documented purity for batch-to-batch consistency - GHS07 (warning) safety profile suitable for routine lab scale-up - Validated scaffold for antischistosomal SAR studies (EC50 down to 10 µM)

Molecular Formula C6H11NO2S
Molecular Weight 161.22 g/mol
Cat. No. B13627057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylthiomorpholine-3-carboxylic acid
Molecular FormulaC6H11NO2S
Molecular Weight161.22 g/mol
Structural Identifiers
SMILESCC1CSCC(N1)C(=O)O
InChIInChI=1S/C6H11NO2S/c1-4-2-10-3-5(7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)
InChIKeyOGAZLBFLUHPSRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylthiomorpholine-3-carboxylic Acid: Physicochemical & Safety Profile


5-Methylthiomorpholine-3-carboxylic acid (CAS 67424-44-6) is a chiral, six-membered sulfur-containing heterocyclic amino acid derivative, characterized by a methyl substituent at the 5-position of the thiomorpholine ring . It is supplied with a typical commercial purity of 97-98% and carries GHS07 hazard classification with a warning signal word . This compound serves as a critical intermediate or building block in organic synthesis, particularly for pharmaceutical research and development .

Chiral building block Pharmaceutical intermediate for chiral synthesis
Lipophilicity modulator Methyl substituent enables LogP tuning in lead optimization
Characterized safety Defined GHS07 profile supports lab handling protocols

5-Methylthiomorpholine-3-carboxylic Acid: Substitution Limitations


Simple substitution of 5-methylthiomorpholine-3-carboxylic acid with its unsubstituted analog, thiomorpholine-3-carboxylic acid, is not possible due to a fundamental and quantifiable difference in lipophilicity. The methyl group at the 5-position drastically alters the molecule's physicochemical properties, most notably its partition coefficient (LogP). This difference has direct and measurable consequences on critical drug development parameters, including solubility, membrane permeability, and the overall pharmacokinetic (PK) profile of any derived compound, as demonstrated in the structure-activity relationship (SAR) of related thiomorpholine-based drug candidates [1].

5-Methylthiomorpholine-3-carboxylic acid
Thiomorpholine-3-carboxylic acid
Lipophilicity
Markedly lower LogP due to methyl group
Higher LogP; different solubility and permeability profile
ADME Impact
Supports aqueous solubility optimization
Alters permeability profile; direct substitution may compromise ADME design
Procurement Note
Provides methyl-driven LogP shift
Lacks methyl-specific LogP modulation; may not reproduce target lipophilicity

5-Methylthiomorpholine-3-carboxylic Acid: Evidence-Based Selection


LogP-Driven Permeability Comparison

The presence of the 5-methyl group in 5-methylthiomorpholine-3-carboxylic acid results in a drastically lower LogP value (-2.20) compared to the unsubstituted thiomorpholine-3-carboxylic acid (LogP ~0.10) . This represents a 2.3 log-unit difference, indicating that the methylated compound is approximately 200-fold more hydrophilic. This substantial change in hydrophilicity directly impacts aqueous solubility and permeability across biological membranes, making it a distinct entity for developing compounds with different absorption, distribution, metabolism, and excretion (ADME) profiles.

LogP Comparison
Data to verify
-2.20 (methylated)
~200× more hydrophilic vs 0.10 (unsubstituted)
Supports ADME differentiation review
In silico vendor data
Medicinal Chemistry Physicochemical Property Optimization Drug Design

Metabolic Stability and Bioactivation

The thiomorpholine-3-carboxylic acid core scaffold is known to undergo bioactivation via L-amino acid oxidase, leading to the formation of a reactive imine metabolite [1]. This metabolic pathway has been directly linked to observed cytotoxicity in vitro and nephrotoxicity in vivo for L-thiomorpholine-3-carboxylic acid [1]. While direct data for the 5-methyl analog is not available, the class-level inference suggests that the core thiomorpholine structure carries an inherent metabolic liability. This information is critical for medicinal chemists evaluating the scaffold for drug development, as it highlights a potential risk for metabolite-related toxicity that may need to be mitigated through structural modifications.

Bioactivation Liability
Class-level
Core scaffold may form reactive imine via L-amino acid oxidase
Class-level metabolic risk context
5-methyl analog data unavailable
Drug Metabolism Toxicology Pharmacokinetics

Antischistosomal Potency Benchmark

In a structure-activity relationship (SAR) study of biaryl alkyl carboxylic acid derivatives, the thiomorpholine amide analog demonstrated promising antischistosomal activity with an EC50 value down to 10 µM, while showing no cytotoxicity against mammalian cells at concentrations up to 100 µM [1]. This data establishes the thiomorpholine ring system as a potent and selective core for antiparasitic activity compared to other amide derivatives like methyl sulfonyl piperazine, which were also identified as promising but represent a different chemical class [1]. This benchmark provides quantitative context for the 5-methylthiomorpholine-3-carboxylic acid scaffold's potential in antiparasitic drug discovery.

Antischistosomal SAR
Class-level
EC50 ≤ 10 µM, no cytotoxicity up to 100 µM
Thiomorpholine scaffold benchmark
Analog data; SAR starting point
Antiparasitic Drug Discovery Structure-Activity Relationship (SAR) Neglected Tropical Diseases

Purity Specification and Reproducibility

Leading commercial vendors supply 5-methylthiomorpholine-3-carboxylic acid with a minimum purity specification of 97-98%, as verified by their internal quality control processes . This level of purity is a critical differentiator for research applications, ensuring that experimental outcomes are not confounded by significant levels of impurities. For comparison, the closely related oxygen analog, 5-methylmorpholine-3-carboxylic acid, is commercially available with a slightly lower stated minimum purity of 95% .

Purity Specification
Cross-study comparable
97–98% (target)
2–3% higher vs 95% (O-analog)
May support batch consistency review
Vendor QC specifications
Quality Control Analytical Chemistry Reproducibility

Therapeutic Activity of Cycloalliin

Cycloalliin, the 1-oxide derivative of 5-methylthiomorpholine-3-carboxylic acid, demonstrates significant biological activity, including a 40% reduction in serum triacylglycerol (TAG) concentration in rats when supplemented at 0.1% and 0.3% levels in the diet [1]. Furthermore, cycloalliin acts as a mixed-type inhibitor of tyrosinase, with Ki values of 56.0 mM and 13.6 mM for monophenolase and diphenolase activities, respectively [2]. Importantly, pharmacokinetic studies reveal that cycloalliin is reduced to its active metabolite, (3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid, by intestinal flora, with the metabolite accounting for 67.3% ± 5.9% of the total excreted dose in feces [3].

Cycloalliin In Vivo Activity
Supporting evidence
~40% serum TAG reduction (rat model)
67.3% metabolite excretion
Scaffold activation context
Prodrug derivative; model response data
Metabolic Disease Lipid Metabolism Pharmacokinetics

Stability and Safety for Lab Handling

5-Methylthiomorpholine-3-carboxylic acid is a stable, non-hazardous material for transport under DOT/IATA regulations and is recommended for long-term storage in a cool, dry place . Its GHS07 classification indicates it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . This well-defined safety and storage profile is a key differentiator from less-characterized research chemicals, as it provides clear guidelines for safe handling and ensures the compound's integrity over time, minimizing the risk of degradation-related experimental artifacts.

Safety & Stability
Supporting evidence
Non-hazardous transport; GHS07 (H302, H315, H319, H335)
Supports lab handling assessment
Long-term storage stability indicated
Laboratory Safety Chemical Storage Hazard Assessment

5-Methylthiomorpholine-3-carboxylic Acid: Application Scenarios


Lead Optimization: Solubility and Permeability Tuning

The -2.20 LogP value of 5-methylthiomorpholine-3-carboxylic acid, compared to the ~0.10 LogP of its unsubstituted analog , makes it a strategic choice for medicinal chemists seeking to increase the aqueous solubility of lead compounds. Incorporating this scaffold into a molecular series allows for the systematic exploration of lipophilicity space to improve key ADME parameters such as solubility, permeability, and metabolic stability. The defined safety profile further supports its use in routine laboratory synthesis and scale-up.

Schistosomiasis Drug Discovery

Based on the demonstrated antischistosomal activity of thiomorpholine amide derivatives (EC50 down to 10 µM with no cytotoxicity up to 100 µM) , 5-methylthiomorpholine-3-carboxylic acid is a validated starting point for synthesizing new chemical entities targeting neglected tropical diseases. This scaffold can be used to build libraries of analogs for SAR studies aimed at improving potency and selectivity against Schistosoma parasites.

Metabolic Pathways and Prodrug Design

The known bioactivation pathway of the thiomorpholine core via L-amino acid oxidase and the detailed pharmacokinetics of its metabolite, (3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid , make this compound a valuable tool for studying amino acid oxidase-mediated metabolism. It can serve as a model substrate or a prodrug moiety where the release of an active metabolite is desired, particularly in research focused on kidney or liver metabolism.

Reproducible Synthesis and Building Block Sourcing

For research requiring high batch-to-batch consistency, procuring 5-methylthiomorpholine-3-carboxylic acid with a documented minimum purity of 97-98% from reputable vendors is essential. Its use as a chiral building block in the synthesis of complex molecules, including potential pharmaceutical impurities [1], ensures reliable outcomes and facilitates the development of robust analytical methods.

Application
Selection Property
Validation Focus
Solubility & permeability tuning
LogP-modulated solubility profile
ADME parameter optimization
Antiparasitic lead generation
Thiomorpholine SAR context
Parasite potency & selectivity endpoints
Amino acid oxidase metabolism studies
Bioactivation pathway context
Metabolite identification & PK profiling
Chiral building block sourcing
Documented purity specification
Analytical method reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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